Cas no 2229080-63-9 ({1-(1H-indazol-3-yl)methylcyclopropyl}methanol)
{1-(1H-indazol-3-yl)methylcyclopropyl}methanol Chemical and Physical Properties
Names and Identifiers
-
- {1-(1H-indazol-3-yl)methylcyclopropyl}methanol
- EN300-1803150
- 2229080-63-9
- {1-[(1H-indazol-3-yl)methyl]cyclopropyl}methanol
-
- Inchi: 1S/C12H14N2O/c15-8-12(5-6-12)7-11-9-3-1-2-4-10(9)13-14-11/h1-4,15H,5-8H2,(H,13,14)
- InChI Key: VAUWDSRPJHLYPA-UHFFFAOYSA-N
- SMILES: OCC1(CC2=C3C=CC=CC3=NN2)CC1
Computed Properties
- Exact Mass: 202.110613074g/mol
- Monoisotopic Mass: 202.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 48.9Ų
{1-(1H-indazol-3-yl)methylcyclopropyl}methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1803150-0.05g |
{1-[(1H-indazol-3-yl)methyl]cyclopropyl}methanol |
2229080-63-9 | 0.05g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1803150-0.1g |
{1-[(1H-indazol-3-yl)methyl]cyclopropyl}methanol |
2229080-63-9 | 0.1g |
$1106.0 | 2023-09-19 | ||
| Enamine | EN300-1803150-0.25g |
{1-[(1H-indazol-3-yl)methyl]cyclopropyl}methanol |
2229080-63-9 | 0.25g |
$1156.0 | 2023-09-19 | ||
| Enamine | EN300-1803150-0.5g |
{1-[(1H-indazol-3-yl)methyl]cyclopropyl}methanol |
2229080-63-9 | 0.5g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1803150-1.0g |
{1-[(1H-indazol-3-yl)methyl]cyclopropyl}methanol |
2229080-63-9 | 1g |
$1256.0 | 2023-06-02 | ||
| Enamine | EN300-1803150-2.5g |
{1-[(1H-indazol-3-yl)methyl]cyclopropyl}methanol |
2229080-63-9 | 2.5g |
$2464.0 | 2023-09-19 | ||
| Enamine | EN300-1803150-5.0g |
{1-[(1H-indazol-3-yl)methyl]cyclopropyl}methanol |
2229080-63-9 | 5g |
$3645.0 | 2023-06-02 | ||
| Enamine | EN300-1803150-10.0g |
{1-[(1H-indazol-3-yl)methyl]cyclopropyl}methanol |
2229080-63-9 | 10g |
$5405.0 | 2023-06-02 | ||
| Enamine | EN300-1803150-1g |
{1-[(1H-indazol-3-yl)methyl]cyclopropyl}methanol |
2229080-63-9 | 1g |
$1256.0 | 2023-09-19 | ||
| Enamine | EN300-1803150-5g |
{1-[(1H-indazol-3-yl)methyl]cyclopropyl}methanol |
2229080-63-9 | 5g |
$3645.0 | 2023-09-19 |
{1-(1H-indazol-3-yl)methylcyclopropyl}methanol Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on {1-(1H-indazol-3-yl)methylcyclopropyl}methanol
Comprehensive Overview of {1-(1H-indazol-3-yl)methylcyclopropyl}methanol (CAS No. 2229080-63-9)
{1-(1H-indazol-3-yl)methylcyclopropyl}methanol (CAS No. 2229080-63-9) is a novel organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. The compound belongs to the class of indazole derivatives, which are known for their diverse biological activities. Its molecular structure combines a cyclopropylmethanol moiety with a 1H-indazol-3-yl group, making it a promising candidate for drug discovery and development.
In recent years, the scientific community has shown increasing interest in indazole-based compounds, particularly for their role in modulating enzyme activity and receptor binding. The presence of the cyclopropyl ring in {1-(1H-indazol-3-yl)methylcyclopropyl}methanol enhances its metabolic stability, a critical factor in drug design. Researchers are actively exploring its potential as a kinase inhibitor, given the growing demand for targeted therapies in oncology and inflammatory diseases.
The synthesis of {1-(1H-indazol-3-yl)methylcyclopropyl}methanol involves multi-step organic reactions, including cyclopropanation and indazole functionalization. Advanced techniques such as NMR spectroscopy and mass spectrometry are employed to confirm its purity and structural integrity. Its physicochemical properties, including solubility and lipophilicity, are being studied to optimize its bioavailability for therapeutic use.
One of the most searched questions related to this compound is: "What are the potential applications of {1-(1H-indazol-3-yl)methylcyclopropyl}methanol in medicine?" Preliminary studies suggest its utility in treating autoimmune disorders and cancer, owing to its ability to interfere with specific signaling pathways. Additionally, its low toxicity profile makes it a favorable candidate for further preclinical evaluation.
Another trending topic is the computational modeling of {1-(1H-indazol-3-yl)methylcyclopropyl}methanol to predict its interactions with biological targets. With the rise of AI-driven drug discovery, researchers are leveraging molecular docking simulations to identify its binding affinities, which could accelerate the development of next-generation therapeutics.
From an industrial perspective, the demand for high-purity indazole derivatives like {1-(1H-indazol-3-yl)methylcyclopropyl}methanol is on the rise, driven by the pharmaceutical sector's need for innovative scaffolds. Manufacturers are investing in green chemistry approaches to scale up its production sustainably, aligning with global trends in environmentally friendly synthesis.
In conclusion, {1-(1H-indazol-3-yl)methylcyclopropyl}methanol (CAS No. 2229080-63-9) represents a cutting-edge compound with vast potential in drug development. Its unique structure, combined with emerging research trends, positions it as a key player in the future of precision medicine and biochemical innovation.
2229080-63-9 ({1-(1H-indazol-3-yl)methylcyclopropyl}methanol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)